Cas no 339106-21-7 (N-[5-[(4-chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)-2-pyrimidinyl]-N,N-dimethylamine)

N-[5-[(4-chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)-2-pyrimidinyl]-N,N-dimethylamine is a specialized pyrimidine derivative featuring a 4-chlorophenylsulfonyl group and a pyrrolidine substituent. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or other biologically active molecules. Its structural complexity, including the sulfonyl and tertiary amine functionalities, allows for versatile reactivity in medicinal chemistry applications. The presence of the chlorophenyl group may enhance binding affinity in target interactions, while the dimethylamine moiety contributes to solubility and bioavailability. This compound is suited for research applications requiring precise molecular modifications in drug discovery and development. Proper handling and storage under inert conditions are recommended due to its reactive nature.
N-[5-[(4-chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)-2-pyrimidinyl]-N,N-dimethylamine structure
339106-21-7 structure
Product Name:N-[5-[(4-chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)-2-pyrimidinyl]-N,N-dimethylamine
CAS No:339106-21-7
MF:C16H19ClN4O2S
MW:366.865660905838
CID:5214433
Update Time:2025-07-25

N-[5-[(4-chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)-2-pyrimidinyl]-N,N-dimethylamine Chemical and Physical Properties

Names and Identifiers

    • 5-[(4-CHLOROPHENYL)SULFONYL]-N,N-DIMETHYL-4-(1-PYRROLIDINYL)-2-PYRIMIDINAMINE
    • N-[5-[(4-CHLOROPHENYL)SULFONYL]-4-(1-PYRROLIDINYL)-2-PYRIMIDINYL]-N,N-DIMETHYLAMINE
    • 5-(4-chlorobenzenesulfonyl)-N,N-dimethyl-4-(pyrrolidin-1-yl)pyrimidin-2-amine
    • 2-Pyrimidinamine, 5-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-4-(1-pyrrolidinyl)-
    • 5-(4-chlorophenyl)sulfonyl-N,N-dimethyl-4-pyrrolidin-1-ylpyrimidin-2-amine
    • Bionet1_003291
    • Oprea1_720715
    • HMS578A13
    • N-[5-[(4-chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)-2-pyrimidinyl]-N,N-dimethylamine
    • Inchi: 1S/C16H19ClN4O2S/c1-20(2)16-18-11-14(15(19-16)21-9-3-4-10-21)24(22,23)13-7-5-12(17)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3
    • InChI Key: UCQMMUYZQXJOQV-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)S(C1=CN=C(N(C)C)N=C1N1CCCC1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 511
  • XLogP3: 3
  • Topological Polar Surface Area: 74.8

N-[5-[(4-chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)-2-pyrimidinyl]-N,N-dimethylamine Pricemore >>

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Additional information on N-[5-[(4-chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)-2-pyrimidinyl]-N,N-dimethylamine

Chemical Compound CAS No. 339106-21-7: N-[5-[(4-chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)-2-pyrimidinyl]-N,N-dimethylamine

The chemical compound with CAS No. 339106-21-7, known as N-[5-[(4-chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)-2-pyrimidinyl]-N,N-dimethylamine, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a sulfonyl group and a pyrrolidine moiety, along with a dimethylamino group. The combination of these functional groups makes it a versatile molecule with diverse applications.

The pyrimidine ring serves as the central framework of this compound, providing a platform for the attachment of other functional groups. The sulfonyl group, derived from 4-chlorophenyl sulfonic acid, introduces electron-withdrawing properties, which can influence the reactivity and stability of the molecule. The presence of the pyrrolidine ring adds a cyclic amine structure, contributing to the molecule's flexibility and potential for hydrogen bonding. Additionally, the dimethylamino group enhances the basicity of the compound, making it more likely to participate in various chemical reactions.

Recent studies have highlighted the importance of such compounds in drug discovery and development. The sulfonyl group is known to improve bioavailability and pharmacokinetic properties in pharmaceutical agents. Furthermore, the combination of a pyrimidine ring with a sulfonyl group has been shown to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for therapeutic applications.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The use of advanced synthetic techniques has enabled chemists to optimize the yield and purity of this compound. Researchers have also explored various reaction conditions to enhance the efficiency of these steps, ensuring that the final product meets high-quality standards.

The pharmacological properties of this compound have been extensively studied in recent years. In vitro experiments have demonstrated its ability to inhibit key enzymes involved in cellular signaling pathways, suggesting its potential as an anti-inflammatory or anti-cancer agent. Additionally, its interaction with biological membranes has been investigated, providing insights into its mechanism of action and bioavailability.

One of the most significant advantages of this compound is its structural versatility. By modifying the substituents on the pyrimidine ring or altering the nature of the sulfonyl group, chemists can create derivatives with enhanced biological activity or improved pharmacokinetic profiles. This opens up new avenues for research and development in medicinal chemistry.

In conclusion, CAS No. 339106-21-7 represents a valuable addition to the arsenal of organic compounds available for scientific research and industrial applications. Its unique structure, combined with its promising pharmacological properties, positions it as a key player in the field of drug discovery. As researchers continue to explore its potential, this compound is expected to contribute significantly to advancements in chemistry and medicine.

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